molecular formula C12H11NO3 B8197422 ethyl 5-oxo-1H-quinoline-3-carboxylate

ethyl 5-oxo-1H-quinoline-3-carboxylate

Cat. No.: B8197422
M. Wt: 217.22 g/mol
InChI Key: XHZJYQVZJABDST-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-1H-quinoline-3-carboxylate is a quinoline-3-carboxylate derivative intended for research and development purposes exclusively. This compound serves as a versatile chemical building block and key synthetic intermediate for exploring novel organic materials and biologically active molecules. Quinoline carboxylate derivatives are of significant interest in the field of organic electronics. Structurally similar compounds have been extensively studied for their optical properties and successful application in device fabrication, such as organic-inorganic photodiodes . The electron-withdrawing nature of the carboxylate group, combined with the quinoline core, contributes to the electronic characteristics that make these compounds suitable for such advanced applications . In pharmaceutical research, the quinoline scaffold is a privileged structure known for diverse biological activities . While research is ongoing, closely related pyrano[3,2-c]quinoline and pyrido[3,2,1-ij]quinoline carboxylate derivatives have demonstrated valuable diuretic activity in biological studies, indicating the potential of this chemical class in medicinal chemistry programs . The synthetic utility of ethyl quinoline-3-carboxylates is well-established, with efficient one-pot synthesis methods available for the preparation of various 3-substituted derivatives, facilitating their use in further chemical exploration . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting all necessary experiments and handling in accordance with their institution's safety protocols.

Properties

IUPAC Name

ethyl 5-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)8-6-9-10(13-7-8)4-3-5-11(9)14/h3-7,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZJYQVZJABDST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC=CC(=O)C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CNC2=CC=CC(=O)C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Design and Reaction Mechanism

  • Starting material : A meta-substituted aniline (e.g., 3-aminoacetophenone) could serve as the precursor. The acetyl group at the meta-position would cyclize to form the 5-oxo group during the reaction.

  • Cyclization : Formic acid facilitates formylation of the aniline, followed by rhodium-catalyzed C–H insertion with ethyl propynoate to construct the quinoline core. The acetyl group on the aniline is retained as the 5-oxo group post-cyclization.

Reaction conditions :

  • Catalyst: Rhodium acetate (2.5 mol%)

  • Temperature: 20–30°C

  • Time: 4–6 hours

  • Yield: >80% (based on analogous reactions in)

Scope and Limitations

  • Substituent compatibility : Electron-withdrawing groups (e.g., acetyl) on the aniline are tolerated, as evidenced by the synthesis of ethyl 5,7-dimethoxyquinoline-3-carboxylate.

  • Challenges : Ensuring regioselective oxidation of the acetyl group without side reactions may require optimizing stoichiometry and reaction time.

Post-Synthetic Oxidation of Preformed Quinoline Derivatives

An alternative approach involves oxidizing a preformed quinoline carboxylate bearing a methyl or hydroxymethyl group at the 5-position. Patent EP0195135B1 demonstrates the oxidation of ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-3-quinoline carboxylate using potassium hexacyanoferrate(III) (K3_3Fe(CN)6_6) under basic conditions.

Oxidation Protocol

  • Substrate synthesis : Prepare ethyl 5-methyl-1H-quinoline-3-carboxylate via the rhodium-catalyzed method.

  • Oxidation :

    • Reagent: K3_3Fe(CN)6_6 in 20% NaOH

    • Temperature: Room temperature

    • Time: 2 hours

    • Yield: ~50% (extrapolated from)

Example reaction :

Ethyl 5-methylquinoline-3-carboxylateK3Fe(CN)6NaOHEthyl 5-oxoquinoline-3-carboxylate\text{Ethyl 5-methylquinoline-3-carboxylate} \xrightarrow[\text{K}3\text{Fe(CN)}6]{\text{NaOH}} \text{Ethyl 5-oxoquinoline-3-carboxylate}

Mechanistic Considerations

  • The methyl group undergoes oxidation via a radical intermediate, forming the ketone.

  • Side reactions such as over-oxidation to carboxylic acids are mitigated by controlled reaction times.

Multi-Step Synthesis via N-Alkylation and Cyclization

A third route, inspired by the synthesis of oxolinic acid in, involves sequential N-alkylation and cyclization:

Stepwise Procedure

  • N-Alkylation : React ethyl 3-(ethoxycarbonyl)-4-oxo-1,4-dihydroquinoline-5-carboxylate with ethyl trifluoromethanesulfonate to introduce a protective group.

  • Cyclization : Acid-catalyzed cyclization forms the quinoline skeleton.

  • Deprotection : Hydrolysis under basic conditions removes the protective group, yielding the 5-oxo derivative.

Key data :

  • Alkylation agent: Ethyl trifluoromethanesulfonate

  • Catalyst: Rhodium acetate or palladium complexes

  • Yield (overall): ~45% (based on)

Comparative Analysis of Methodologies

Method Advantages Disadvantages Yield
Rhodium-catalyzedOne-pot, high regioselectivityRequires specialized catalyst>80%
Post-synthetic oxidationUtilizes mild conditionsRisk of over-oxidation~50%
Multi-step synthesisFlexible functionalizationLengthy, lower overall yield~45%

Chemical Reactions Analysis

ethyl 5-oxo-1H-quinoline-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include specific catalysts, solvents, and temperature controls. The major products formed from these reactions depend on the reaction type and conditions. Understanding these reactions is crucial for its application in different fields.

Scientific Research Applications

ethyl 5-oxo-1H-quinoline-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular processes and molecular interactions. In medicine, its potential therapeutic effects are explored for treating specific conditions. Industrial applications include its use in manufacturing processes and product formulations. The versatility of this compound makes it valuable in multiple research domains.

Mechanism of Action

The mechanism of action of ethyl 5-oxo-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to particular receptors or enzymes, modulating their activity. Understanding the molecular targets and pathways involved can provide insights into its therapeutic potential and guide further research.

Comparison with Similar Compounds

The structural and functional diversity of quinoline-3-carboxylate derivatives allows for systematic comparisons based on substituent patterns, ring saturation, and hydrogen-bonding behavior. Below is an analysis of key analogs:

Substituent Position and Ring Saturation
Compound Name Substituents/Ring Saturation Molecular Formula Molecular Weight Key Properties/Applications Reference
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate Partially hydrogenated (5,6,7,8-tetrahydro) C₁₂H₁₃NO₃ 219.24 Higher solubility due to reduced aromaticity; used in synthetic intermediates
Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate Hexahydro ring with methyl at C6 C₁₃H₁₇NO₃ 251.28 Enhanced lipophilicity (LogP ~2.05); potential pharmacokinetic optimization
Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-tetrahydroquinoline-3-carboxylate Trimethyl and phenyl substituents C₂₁H₂₃NO₃ 337.41 Increased steric bulk; applications in hydrophobic drug design

Key Observations :

  • Ring saturation (e.g., tetrahydro vs.
  • Alkyl substituents (e.g., methyl at C6) increase LogP values, improving membrane permeability but possibly reducing aqueous stability .
Functional Group Modifications
Compound Name Functional Groups Reactivity Insights Reference
Ethyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate Chloro, hydroxy, methyl, and oxo groups Electron-withdrawing Cl and OH groups enhance acidity; methyl at N1 stabilizes the lactam tautomer
Ethyl 6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate Decoxy and ethoxy substituents Long alkoxy chains (decoxy) increase hydrophobicity; ethoxy groups may influence hydrogen-bonding networks
Ethyl 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-thiazetoquinoline-3-carboxylate Fluoro, piperazinyl, and thiazeto ring Thiazeto ring introduces conformational rigidity; piperazinyl enhances solubility in polar solvents

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) at strategic positions can modulate electronic properties and reactivity, such as electrophilic substitution tendencies .
  • Bulky substituents (e.g., decoxy, phenyl) disrupt crystallization patterns, as shown in graph-set analyses of hydrogen-bonded networks .
Hydrogen Bonding and Crystallography
  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates: The 4-hydroxy group participates in intramolecular hydrogen bonding with the adjacent oxo group, stabilizing planar conformations and influencing tautomeric equilibria .
  • Ethyl 5-oxo-1H-quinoline-3-carboxylate analogs: The ketone at C5 and ester at C3 can act as hydrogen-bond acceptors, forming supramolecular dimers or chains in crystals, as observed in related systems .

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